Mellein

Description

Structure

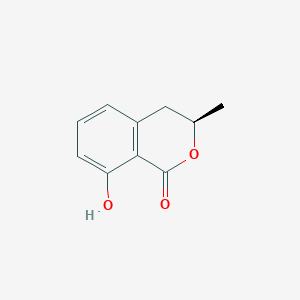

2D Structure

3D Structure

Properties

IUPAC Name |

(3R)-8-hydroxy-3-methyl-3,4-dihydroisochromen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-6-5-7-3-2-4-8(11)9(7)10(12)13-6/h2-4,6,11H,5H2,1H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWILGNNWGSNMPA-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C(=CC=C2)O)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC2=C(C(=CC=C2)O)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480-33-1 | |

| Record name | (-)-Mellein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MELLEIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y30Y67M5SV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Mellein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0301747 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Mellein: A Comprehensive Technical Guide to its Natural Sources, Production, and Biological Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mellein, a dihydroisocoumarin first isolated from the fungus Aspergillus melleus in 1933, is a naturally occurring polyketide with a growing reputation for its diverse biological activities.[1][2] Structurally, it is characterized by a 3,4-dihydro-1H-isochromen-1-one core with a methyl group at the 3-position and a hydroxyl group at the 8-position. This compound and its derivatives are produced by a wide array of organisms, including fungi, plants, insects, and bacteria.[1] The interest in this compound within the scientific community, particularly for drug development, stems from its reported anti-inflammatory, antimicrobial, and enzyme-inhibiting properties. This technical guide provides an in-depth overview of this compound's natural sources, detailed protocols for its isolation and purification, and an exploration of its potential mechanisms of action, including its influence on cellular signaling pathways.

Natural Sources and Producers of this compound

This compound and its derivatives are synthesized by a diverse range of organisms. Fungi are the most prolific producers, but the compound has also been identified in plants, insects, and bacteria. The table below summarizes the known natural sources of this compound, along with reported yields where available.

| Producing Organism | Type | This compound Derivative(s) | Yield/Concentration | Reference(s) |

| Aspergillus melleus | Fungus | (R)-(-)-Mellein (Ochracin) | Not specified | [1] |

| Aspergillus ochraceus | Fungus | This compound, 4-Hydroxythis compound | Not specified | |

| Aspergillus oniki | Fungus | This compound, 3-methyl-4,8-dihydroxy-3,4-dihydroisocoumarin | Not specified | [2] |

| Lasiodiplodia theobromae | Fungus | (R)-(-)-Mellein, cis-4-hydroxythis compound | Not specified | [3][4] |

| Didymobotryum rigidum | Fungus | 5-Methylthis compound | Not specified | [1] |

| Xylaria sp. | Fungus | (3R)-5-methoxycarbonylthis compound, (3R)-5-carboxylthis compound | Not specified | [1] |

| Stevia lucida | Plant | (+)-Mellein | Not specified | [5] |

| Camponotus rufipes | Insect | This compound | Not specified | [6] |

| Saccharopolyspora erythraea | Bacteria | This compound biosynthetic pathway studied | Not specified | [7] |

Experimental Protocols

Protocol 1: Isolation and Purification of this compound from Fungal Culture

This protocol provides a comprehensive method for the isolation and purification of this compound from a fungal culture, such as Aspergillus melleus.

1. Fungal Culture and Fermentation:

-

Culture Medium: Prepare Potato Dextrose Broth (PDB) according to the manufacturer's instructions.

-

Inoculation: Inoculate the sterile PDB with a pure culture of the this compound-producing fungus.

-

Incubation: Incubate the culture at 25-28°C for 14-21 days with shaking (150 rpm) to ensure adequate aeration and mycelial growth.

2. Extraction of this compound:

-

Filtration: Separate the fungal mycelium from the culture broth by filtration through cheesecloth or a similar filter.

-

Solvent Extraction: Extract the filtrate three times with an equal volume of ethyl acetate in a separatory funnel. Pool the organic layers.

-

Concentration: Evaporate the ethyl acetate under reduced pressure using a rotary evaporator to obtain the crude extract.

3. Chromatographic Purification:

-

Silica Gel Column Chromatography:

-

Column Preparation: Prepare a silica gel (60-120 mesh) column packed in n-hexane.

-

Sample Loading: Dissolve the crude extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely, and then carefully load the dried silica gel onto the top of the prepared column.

-

Elution: Elute the column with a gradient of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the polarity by increasing the percentage of ethyl acetate (e.g., 95:5, 90:10, 85:15, and so on).

-

Fraction Collection: Collect fractions of approximately 20-30 mL and monitor the composition of each fraction by Thin Layer Chromatography (TLC).

-

-

Thin Layer Chromatography (TLC) Analysis:

-

Stationary Phase: Silica gel 60 F254 plates.

-

Mobile Phase: n-hexane:ethyl acetate (e.g., 7:3 v/v).

-

Visualization: Visualize the spots under UV light (254 nm) and/or by staining with a suitable reagent (e.g., ceric sulfate spray followed by heating).

-

Pooling Fractions: Combine the fractions containing the compound of interest (this compound) based on their TLC profiles.

-

-

High-Performance Liquid Chromatography (HPLC) for Final Purification:

-

Column: A reversed-phase C18 column (e.g., 5 µm particle size, 4.6 x 250 mm).

-

Mobile Phase: A gradient of methanol and water (both containing 0.1% formic acid). Start with a lower concentration of methanol (e.g., 30%) and increase to a higher concentration (e.g., 90%) over 30-40 minutes.

-

Detection: UV detector at 254 nm.

-

Fraction Collection: Collect the peak corresponding to this compound.

-

Solvent Evaporation: Evaporate the solvent from the collected fraction to obtain pure this compound.

-

4. Structural Elucidation:

-

Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Experimental Workflow for this compound Isolation and Purification

References

- 1. Melleins—Intriguing Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Melleins | Encyclopedia MDPI [encyclopedia.pub]

- 3. Isolation, purification and structural elucidation of this compound from endophytic fungus Lasiodiplodia theobromae strain (SJF-1) and its broad-spectrum antimicrobial and pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C10H10O3 | CID 28516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scienceopen.com [scienceopen.com]

(R)-(-)-Mellein: A Comprehensive Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(-)-Mellein, a naturally occurring dihydroisocoumarin, has garnered significant attention in the scientific community for its diverse range of biological activities.[1][2][3] Produced by a variety of fungi, bacteria, plants, and insects, this polyketide metabolite exhibits notable antimicrobial, antifungal, phytotoxic, and cytotoxic properties.[1][2][3] This technical guide provides an in-depth overview of the biological activities of (R)-(-)-mellein, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanisms of action to support further research and development.

Antimicrobial and Antifungal Activity

(R)-(-)-mellein has demonstrated a broad spectrum of activity against various bacterial and fungal pathogens. The following table summarizes the minimum inhibitory concentration (MIC) and other relevant quantitative data from multiple studies.

Table 1: Antimicrobial and Antifungal Activity of (R)-(-)-Mellein

| Target Organism | Activity Metric | Value | Reference |

| Xanthomonas strains (11 strains) | MIC | 1.9 - 62.5 µg/mL | [4] |

| Various Bacterial Strains | MIC | 7.8 - 31.25 µg/mL | [4] |

| Various Fungal Strains | MIC | 1.9 - 31.25 µg/mL | [4] |

| Botrytis cinerea | EC50 | < 50 µg/mL | [5] |

| Fulvia fulva | EC50 | < 50 µg/mL | [5] |

| Eurotium repens | Antifungal Activity | Active | [1][5] |

| Ustilago violacea | Antifungal Activity | Active | [1][5] |

| Athelia rolfsii | Antifungal Activity | Sensitive | [5] |

| Sclerotinia sclerotiorum | Antifungal Activity | Sensitive | [5] |

| Alternaria brassicicola | Antifungal Activity | Less Sensitive | [5] |

| Fusarium graminearum | Antifungal Activity | Less Sensitive | [5] |

| Phytophthora cambivora | Antifungal Activity | Less Sensitive | [5] |

| Staphylococcus aureus ATCC 25923 | MIC | > 128 µg/mL | [5] |

| Staphylococcus aureus SK1 | MIC | > 128 µg/mL | [5] |

| HCV Protease | IC50 | 35 µM | [5] |

| Pyricularia oryzae (conidial germination) | IC50 | 30.2 µM | [6] |

| Pyricularia oryzae (germ tube elongation) | IC50 | 20.7 µM | [6] |

Phytotoxic Activity

(R)-(-)-mellein exhibits significant phytotoxicity against a range of plant species, suggesting its potential as a bioherbicide. Its effects include inhibition of seed germination, necrosis, and wilting.

Table 2: Phytotoxic Activity of (R)-(-)-Mellein

| Plant Species | Effect | Concentration | Reference |

| Tomato Cuttings | Wilting | 100 mg/mL | [5] |

| Hemp Dogbane (Apocynum cannabinum) | Necrotic Leaf Spots | Not specified | [7] |

| Apple (Malus domestica) Seedlings | Necrotic spots, browning, leaf necrosis | 150 mg/L | [3][7] |

| Soybean (Glycine max) Seedlings | Wilting | 40 - 100 µg/mL | [3][8] |

| Wheat (Triticum aestivum) Seeds | Complete inhibition of germination | 200 µg/mL | [9] |

| Barrel Medic (Medicago truncatula) Seeds | Complete inhibition of germination | 200 µg/mL | [9] |

| Grapevine (Vitis vinifera) Leaves | Necrosis | 500 µg/mL | [10] |

Cytotoxic Activity

The cytotoxic effects of (R)-(-)-mellein against various cancer cell lines have been investigated, although its activity appears to be moderate and cell-line dependent.

Table 3: Cytotoxic Activity of (R)-(-)-Mellein

| Cell Line | Activity Metric | Value | Reference |

| Colon and Melanoma Cancer Cell Lines | Cell Growth Inhibition | Inactive (Penicillic acid was active) | [1] |

| KB cells | Cytotoxicity | Inactive | [1] |

| Artemia salina (Brine Shrimp) | Larval Mortality | 100% | 200 µg/mL |

| Artemia salina (Brine Shrimp) | LC50 | 102 µg/mL (after 36h) | [5] |

| Aedes aegypti (Mosquito Larvae) | LC50 | 1.4 ppm | [5] |

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the determination of the MIC of (R)-(-)-mellein against bacterial and fungal strains.

1. Preparation of (R)-(-)-mellein Stock Solution:

-

Dissolve (R)-(-)-mellein in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

-

Sterilize the stock solution by filtration through a 0.22 µm syringe filter.

2. Preparation of Microtiter Plates:

-

Dispense 100 µL of sterile Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi) into all wells of a 96-well microtiter plate.

-

Add 100 µL of the (R)-(-)-mellein stock solution to the first well of each row to be tested.

3. Serial Dilutions:

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well.

-

Mix thoroughly and repeat this process across the plate to the tenth well, discarding the final 100 µL.

-

The 11th well serves as a growth control (no compound), and the 12th well serves as a sterility control (no inoculum).

4. Inoculum Preparation:

-

Prepare a suspension of the test microorganism in sterile saline or broth, adjusted to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

5. Inoculation and Incubation:

-

Add 10 µL of the diluted inoculum to each well (except the sterility control).

-

Incubate the plates at 37°C for 18-24 hours for bacteria or at 28°C for 48-72 hours for fungi.

6. Determination of MIC:

-

The MIC is the lowest concentration of (R)-(-)-mellein that completely inhibits visible growth of the microorganism.

Protocol 2: Phytotoxicity Assay - Seed Germination Inhibition

This protocol details the assessment of (R)-(-)-mellein's phytotoxic effect on seed germination.

1. Preparation of Test Solutions:

-

Prepare a stock solution of (R)-(-)-mellein in a suitable solvent (e.g., acetone or ethanol) and dilute with sterile distilled water to the desired final concentrations (e.g., 50, 100, 200 µg/mL).

-

Include a solvent control containing the same concentration of the solvent used for the stock solution.

2. Seed Sterilization and Plating:

-

Surface sterilize seeds (e.g., wheat, cress) by rinsing with 70% ethanol for 1 minute, followed by a 1% sodium hypochlorite solution for 10 minutes, and then rinse thoroughly with sterile distilled water.

-

Place a sterile filter paper in a Petri dish and moisten it with 5 mL of the respective test solution or control.

-

Aseptically place a defined number of seeds (e.g., 20) on the filter paper.

3. Incubation:

-

Seal the Petri dishes with parafilm and incubate in a growth chamber under controlled conditions (e.g., 25°C, 16/8 h light/dark cycle).

4. Assessment of Germination:

-

After a defined period (e.g., 7 days), count the number of germinated seeds (radicle emergence > 2 mm).

-

Calculate the percentage of germination inhibition for each concentration compared to the control.

Protocol 3: Cytotoxicity Assay - MTT Assay

This protocol describes the determination of the cytotoxic activity of (R)-(-)-mellein against cancer cell lines using the MTT assay.

1. Cell Culture and Seeding:

-

Culture the desired cancer cell line in appropriate medium supplemented with fetal bovine serum and antibiotics.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

2. Compound Treatment:

-

Prepare serial dilutions of (R)-(-)-mellein in the cell culture medium.

-

Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells.

-

Include a vehicle control (medium with the solvent) and a positive control (a known cytotoxic drug).

3. Incubation:

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.

4. MTT Assay:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.

-

Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC50 value, the concentration of (R)-(-)-mellein that causes 50% inhibition of cell growth.

Signaling Pathways and Mechanisms of Action

(R)-(-)-mellein has been shown to interfere with key plant defense and growth signaling pathways. In maize, it significantly impacts the jasmonic acid (JA) and indole-3-acetic acid (IAA) signaling pathways.

Interference with Plant Hormone Signaling in Maize

(R)-(-)-mellein acts as a virulence factor by modulating the plant's hormonal balance. It has been observed to inhibit the JA signaling pathway, which is crucial for plant defense against necrotrophic pathogens, while stimulating the accumulation of IAA, a key plant growth hormone. This dual action likely facilitates fungal invasion by suppressing the host's defense response while potentially promoting pathogen growth.[11]

Caption: (R)-(-)-mellein's modulation of JA and IAA signaling pathways in maize.

Experimental Workflow for Signaling Pathway Analysis

The investigation of (R)-(-)-mellein's effect on plant signaling pathways typically involves transcriptomic analysis.

Caption: Workflow for analyzing the effect of (R)-(-)-mellein on plant gene expression.

Conclusion

(R)-(-)-mellein is a multifaceted natural product with a wide array of biological activities. Its potent antimicrobial, antifungal, and phytotoxic properties make it a compelling candidate for the development of new agrochemicals and potentially as a lead compound for novel therapeutic agents. The detailed quantitative data and experimental protocols provided in this guide are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, drug discovery, and plant pathology. Further investigation into its mechanisms of action, particularly its interaction with cellular signaling pathways, will be crucial for unlocking its full potential.

References

- 1. Pathogenic Roles of Polyketide Synthase CLPKS18 and (R)-(-)-Mellein from Curvularia lunata in Maize Leaf Spot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. This compound: Production in culture by Macrophomina phaseolina isolates from soybean plants exhibiting symptoms of charcoal rot and its role in pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Melleins—Intriguing Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound and its derivatives isolated from the basidiomycete mushroom Lentinus tigrinus exhibit inhibitory activity against plant pathogenic microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. An In Planta-Expressed Polyketide Synthase Produces (R)-Mellein in the Wheat Pathogen Parastagonospora nodorum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

The Mellein Biosynthesis Pathway in Fungi: A Technical Guide for Researchers

An In-depth Examination of the Enzymatic Machinery, Genetic Regulation, and Experimental Methodologies for the Study of Fungal Mellein Production.

Introduction

This compound and its derivatives are a class of 3,4-dihydroisocoumarin natural products produced by a wide variety of fungi, including species from the genera Aspergillus, Penicillium, and Parastagonospora.[1][2] These polyketide secondary metabolites exhibit a range of biological activities, including phytotoxicity, antibacterial, and antifungal properties, making their biosynthetic pathway a subject of significant interest for drug discovery and development professionals. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the core enzymatic reactions, the genetic architecture of the responsible biosynthetic gene clusters, and the complex regulatory networks that govern its production. Furthermore, this guide furnishes detailed experimental protocols for key methodologies employed in the study of this fascinating pathway.

The Core Biosynthetic Pathway

The biosynthesis of this compound is a classic example of fungal polyketide synthesis, orchestrated by a partially reducing iterative Type I polyketide synthase (PR-PKS).[3][4] The process initiates with the loading of a starter unit, typically acetyl-CoA, onto the acyl carrier protein (ACP) domain of the this compound synthase. This is followed by a series of Claisen condensation reactions with malonyl-CoA as the extender unit, leading to the formation of a pentaketide intermediate covalently attached to the ACP domain.[4]

A key feature of this compound biosynthesis is the programmed and selective reduction of specific keto groups in the growing polyketide chain. The ketoreductase (KR) domain of the this compound synthase is responsible for these stereospecific reductions.[3][4] Evidence suggests that the KR domain can differentiate between the various polyketide intermediates, ensuring that reduction occurs at the correct steps.[3] Following the final condensation, the pentaketide intermediate undergoes a thioesterase (TE) or thiohydrolase (TH) catalyzed cyclization and release, likely through an aldol condensation, to yield the characteristic (R)-mellein structure.[1][4]

A notable example is the (R)-mellein synthase from the wheat pathogen Parastagonospora nodorum, encoded by the gene SN477. Heterologous expression of this single gene in Saccharomyces cerevisiae is sufficient for the production of (R)-mellein, demonstrating that this PKS is the sole enzyme required for its biosynthesis.[1] The domain architecture of SN477 is typical for a fungal PR-PKS, comprising a ketosynthase (KS), acyltransferase (AT), thiohydrolase (TH), ketoreductase (KR), and acyl carrier protein (ACP) domain.[1]

In some fungi, the biosynthesis of related compounds, such as 6-hydroxythis compound, involves a more complex enzymatic machinery. In Aspergillus terreus, the production of 6-hydroxythis compound requires the collaboration of a non-reducing PKS (NR-PKS), TerA, and a separate PKS-like protein, TerB, which contains a functional KR domain.[5] This highlights the diversity of biosynthetic strategies that fungi have evolved to produce this compound and its derivatives.

Biosynthetic Pathway Diagram

Caption: The core biosynthetic pathway of (R)-mellein.

Quantitative Data on this compound Production

The production of this compound by fungi is highly variable and depends on the fungal species, strain, and culture conditions. The following tables summarize quantitative data on this compound and 4-hydroxythis compound production from various fungal isolates as reported in the literature.

| Fungal Species | Isolate Information | Culture Conditions | This compound Yield | Reference |

| Macrophomina phaseolina | 25 of 89 isolates from soybean | Czapek-Dox broth | 49–2,203 µg/L | [6] |

| Aspergillus ochraceus | N/A | Stationary culture with 6 g/L glutamic acid | 2,050 µg/25 ml | [2] |

| Aspergillus ochraceus | N/A | Stationary culture with urea | 1,810 µg/25 ml | [2] |

| Aspergillus ochraceus | N/A | Stationary culture with potassium nitrate | 1,890 µg/25 ml | [2] |

| Aspergillus ochraceus | N/A | Stationary culture with calcium nitrate | 1,850 µg/25 ml | [2] |

| Fungal Species | Isolate Information | Culture Conditions | 4-Hydroxythis compound Yield | Reference |

| Aspergillus ochraceus | N/A | Stationary culture with 6 g/L glutamic acid | 540 µg/25 ml | [2] |

| Aspergillus ochraceus | N/A | Stationary culture with yeast extract | 674 µg/ml | [2] |

| Aspergillus ochraceus | N/A | Stationary culture with peptone | 500 µg/ml | [2] |

Experimental Protocols

Heterologous Expression of this compound Synthase in Saccharomyces cerevisiae

This protocol is adapted from the successful expression of the P. nodorum this compound synthase SN477 in S. cerevisiae.[1]

a. Vector Construction:

-

The full-length, intron-less coding sequence of the this compound synthase gene (e.g., SN477) is amplified from fungal cDNA.

-

The amplified gene is cloned into a yeast expression vector, such as YEplac-ADH2p, under the control of a strong constitutive promoter (e.g., ADH2p).

b. Yeast Transformation:

-

The expression vector is transformed into a suitable S. cerevisiae strain, such as BJ5464-NpgA, which is often used for heterologous expression of large megasynthases.

-

Transformation can be achieved using the lithium acetate/single-stranded carrier DNA/polyethylene glycol method.

c. Cultivation and Metabolite Extraction:

-

Transformed yeast cells are grown in a suitable medium (e.g., YPD) for 3-5 days at 30°C.

-

The culture is then extracted with an equal volume of ethyl acetate. The organic layer is collected, dried over anhydrous sodium sulfate, and evaporated to dryness.

d. Analysis:

-

The dried extract is redissolved in a small volume of methanol or another suitable solvent and analyzed by HPLC or LC-MS/MS to detect the presence of this compound.

Gene Knockout of a Polyketide Synthase Gene using CRISPR/Cas9

This protocol provides a general workflow for the targeted deletion of a PKS gene in a filamentous fungus.

a. Design and Construction of sgRNA Expression Cassette:

-

One or more single guide RNAs (sgRNAs) targeting the PKS gene of interest are designed.

-

The sgRNA expression cassette, driven by a U6 promoter, is synthesized and cloned into a vector containing the Cas9 nuclease gene under the control of a suitable promoter (e.g., gpdA).

b. Construction of Donor DNA:

-

A donor DNA template for homologous recombination is constructed. This typically consists of a selectable marker gene (e.g., hygromycin resistance) flanked by 5' and 3' homology arms (typically 1-2 kb) corresponding to the regions upstream and downstream of the target PKS gene.

c. Fungal Protoplast Transformation:

-

Protoplasts are generated from young fungal mycelia by enzymatic digestion of the cell wall.

-

The Cas9/sgRNA expression vector and the donor DNA are co-transformed into the protoplasts using a PEG-mediated method.

d. Selection and Screening of Transformants:

-

Transformed protoplasts are regenerated on a selective medium containing the appropriate antibiotic (e.g., hygromycin).

-

Putative knockout mutants are screened by PCR using primers that flank the target gene to confirm the deletion and integration of the selectable marker.

e. Phenotypic and Metabolomic Analysis:

-

The knockout mutants are cultured, and their culture extracts are analyzed by HPLC or LC-MS/MS to confirm the loss of this compound production.

In Vitro Enzyme Assay for this compound Synthase

This protocol is a generalized procedure based on assays for other fungal polyketide synthases.

a. Enzyme Purification:

-

The this compound synthase is expressed with a purification tag (e.g., His-tag) in a suitable expression system (e.g., E. coli or S. cerevisiae).

-

The enzyme is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA agarose).

b. Assay Reaction Mixture:

-

A typical reaction mixture (e.g., 100 µL) would contain:

-

Purified this compound synthase (1-5 µM)

-

Acetyl-CoA (starter unit, e.g., 100 µM)

-

Malonyl-CoA (extender unit, e.g., 500 µM)

-

NADPH (cofactor for KR domain, e.g., 1 mM)

-

Reaction buffer (e.g., 100 mM sodium phosphate buffer, pH 7.0, containing 1 mM DTT)

-

c. Reaction Incubation and Quenching:

-

The reaction is initiated by the addition of the enzyme and incubated at a suitable temperature (e.g., 28-30°C) for a defined period (e.g., 1-4 hours).

-

The reaction is quenched by the addition of an equal volume of an organic solvent (e.g., ethyl acetate) and acidification (e.g., with formic acid).

d. Product Extraction and Analysis:

-

The reaction mixture is thoroughly vortexed, and the organic layer is separated by centrifugation.

-

The organic extract is evaporated to dryness, redissolved in a small volume of solvent, and analyzed by HPLC or LC-MS/MS for the presence of this compound.

HPLC Analysis of this compound

This protocol provides a standard method for the detection and quantification of this compound.

a. Sample Preparation:

-

Fungal culture extracts are prepared as described in the previous protocols.

-

The dried extracts are redissolved in the mobile phase or a compatible solvent.

-

The sample is filtered through a 0.22 µm syringe filter before injection.

b. HPLC System and Column:

-

A standard HPLC system with a UV-Vis or Diode Array Detector (DAD) is used.

-

A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly employed.

c. Chromatographic Conditions:

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

-

Gradient Program: A typical gradient might start with a low percentage of acetonitrile, which is gradually increased over time to elute the compounds.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: this compound can be detected at approximately 254 nm and 310 nm. A DAD allows for the acquisition of the full UV spectrum to aid in peak identification.

d. Quantification:

-

A calibration curve is generated using a certified reference standard of this compound at various concentrations.

-

The peak area of this compound in the samples is compared to the calibration curve to determine its concentration.

Regulation of this compound Biosynthesis

The production of this compound, like other fungal secondary metabolites, is tightly regulated by a complex network of signaling pathways and transcription factors. While specific regulators of this compound biosynthesis are not fully elucidated for all producing organisms, the general principles of secondary metabolism regulation in fungi, particularly in Aspergillus, provide a framework for understanding this control.

Key signaling pathways involved in the regulation of secondary metabolism include the G-protein coupled receptor (GPCR) signaling cascade, the cAMP-dependent protein kinase A (PKA) pathway, and mitogen-activated protein kinase (MAPK) pathways.[3][7] These pathways sense and respond to environmental cues such as nutrient availability, light, and stress, ultimately influencing the expression of secondary metabolite biosynthetic gene clusters.

A central regulatory hub is the Velvet complex, composed of the proteins VeA, VelB, and LaeA.[8] LaeA, in particular, is a global regulator of secondary metabolism in many filamentous fungi.[8] It is a methyltransferase that is thought to influence chromatin remodeling, thereby controlling the accessibility of biosynthetic gene clusters to the transcriptional machinery. The Velvet complex integrates light signals with developmental and secondary metabolic processes.

Pathway-specific transcription factors, often located within the this compound biosynthetic gene cluster itself, are also likely to play a crucial role in fine-tuning the expression of the this compound synthase and other necessary genes.

Regulatory Network Diagram

Caption: A simplified model of the regulatory network controlling this compound biosynthesis.

Conclusion

The this compound biosynthesis pathway in fungi represents a well-characterized yet continually intriguing area of research. The identification of the core enzymatic machinery, particularly the partially reducing polyketide synthases, has provided a solid foundation for further investigation. The availability of quantitative data and detailed experimental protocols, as outlined in this guide, empowers researchers to delve deeper into the intricacies of this compound production, from gene to metabolite. A comprehensive understanding of the complex regulatory networks that govern this pathway will be crucial for harnessing the full potential of these bioactive fungal natural products for applications in medicine and agriculture. Future research will likely focus on the characterization of novel this compound derivatives, the elucidation of the precise mechanisms of enzymatic control, and the engineering of the biosynthetic pathway for the production of new and improved bioactive compounds.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Enzymatic Synthesis of Aromatic Polyketides Using PKS4 from Gibberella fujikuroi - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Coordinated and Iterative Enzyme Catalysis in Fungal Polyketide Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. STRUCTURAL ENZYMOLOGY OF POLYKETIDE SYNTHASES - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of (R)-mellein by a partially reducing iterative polyketide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fungal Highly Reducing Polyketide Synthases Biosynthesize Salicylaldehydes that are Precursors to Epoxycyclohexenol Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New insights into the formation of fungal aromatic polyketides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Melleins—Intriguing Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Stereochemistry of Mellein and Its Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mellein, a dihydroisocoumarin first isolated from the fungus Aspergillus melleus, and its structurally diverse derivatives, represent a significant class of natural products.[1][2] These compounds, produced by a wide array of fungi, plants, and insects, exhibit a broad spectrum of biological activities, including antifungal, phytotoxic, cytotoxic, and enzyme-inhibiting properties.[2][3] The stereochemistry of this compound and its analogs is a critical determinant of their biological function. The presence of one or more chiral centers in their molecular structure gives rise to various stereoisomers, each potentially possessing distinct bioactivities. This technical guide provides a comprehensive overview of the stereochemistry of this compound and its derivatives, focusing on their absolute and relative configurations, methods for their determination and separation, and the influence of stereoisomerism on their biological effects.

Stereochemistry of this compound and its Derivatives

The parent compound, this compound, possesses a single stereocenter at the C-3 position, leading to the existence of two enantiomers: (R)-(-)-mellein and (S)-(+)-mellein.[2] The (R)-enantiomer is the more commonly occurring form in nature.[2] Derivatives of this compound, such as hydroxymelleins, can have additional stereocenters, leading to the formation of diastereomers. For instance, 4-hydroxythis compound has stereocenters at both C-3 and C-4, resulting in four possible stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R).[2] The specific stereoisomer produced is dependent on the originating biological source.

Quantitative Data on this compound and its Derivatives

The biological activity and physical properties of this compound and its derivatives are often stereospecific. The following tables summarize key quantitative data for different stereoisomers.

| Compound | Stereoisomer | Specific Rotation (°) | Solvent | Reference |

| This compound | (R)-(-)-Mellein | -106 | CHCl3 | [4] |

| This compound | (S)-(+)-Mellein | +105 | CHCl3 | [5] |

| 8-O-methylthis compound | (R) | -258.5 (c 0.13) | CHCl3 | [6] |

Table 1: Specific Rotation Values of this compound Enantiomers and a Derivative.

| Compound | Stereoisomer | Target | IC50/MIC | Reference |

| This compound | (R)-(-) | HCV Protease | 35 µM (IC50) | [2] |

| 5-Methylthis compound | Not Specified | Fungal Sirtuin (SirA) | 120 µM (IC50) | [3][7] |

| 5-Methylthis compound | (S) | Human Monoamine Oxidase A (hMAO-A) | 5.31 µM (IC50) | [8] |

| 5-Methylthis compound | (S) | Human Monoamine Oxidase B (hMAO-B) | 9.15 µM (IC50) | [8] |

| 5-Methylthis compound | (R) | Human Monoamine Oxidase A (hMAO-A) | 4.6 µM (IC50) | [7] |

| Analogs of (R)-5-Methylthis compound | Not Specified | Human Monoamine Oxidase A (hMAO-A) | 0.06 to 29 µM (IC50) | [7] |

| Meriolin 16 | Not Specified | Jurkat leukemia and Ramos lymphoma cells | 50 nM (IC50) | [9] |

| (3R)-3-hydroxythis compound | (3R) | Vitis vinifera cv. Chardonnay leaf discs | Necrosis at 100 µg/mL | [2] |

| 4,7-dihydroxythis compound | Not Specified | Grapevine leaves | 2 µg/mL (MIC for full leaf necrosis) | [2] |

| (R)-(-)-mellein | (R) | Botrytis cinerea, Fulvia fulva | < 50 µg/mL (EC50) | [2] |

| (R)-(-)-mellein | Aedes aegypti larvae | 1.4 ppm (LC50) | [2] | |

| (3R)-5-bromothis compound | (3R) | RAW 264.7 cells (NO production) | 38.7 µM (IC50) | [2] |

| (3R)-5-bromo-6,7-dihydroxy-8-methoxy-mellein | (3R) | HepG2 cells | 42.8 mM (IC50) | [3] |

Table 2: Biological Activity of this compound Stereoisomers and Derivatives.

Experimental Protocols

Enantioselective Synthesis of (R)-Mellein

The enantioselective synthesis of (R)-mellein can be achieved through various methods, including the use of chiral catalysts or auxiliaries. One common approach involves an asymmetric aldol reaction followed by lactonization.

Protocol: Asymmetric Aldol Reaction and Lactonization

-

Preparation of the Aldol Adduct: To a solution of a chiral auxiliary-derived enolate (e.g., from a chiral oxazolidinone) in an appropriate solvent (e.g., dichloromethane) at low temperature (-78 °C), add a suitable Lewis acid (e.g., TiCl4).

-

After stirring for a short period, add the desired aldehyde (e.g., 2-hydroxy-6-methylbenzaldehyde).

-

Allow the reaction to proceed for several hours at low temperature, monitoring by TLC.

-

Quench the reaction with a suitable reagent (e.g., saturated aqueous NH4Cl) and allow the mixture to warm to room temperature.

-

Extract the product with an organic solvent, wash the organic layer, dry it over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purify the aldol adduct by column chromatography.

-

Lactonization: Dissolve the purified aldol adduct in a suitable solvent (e.g., methanol) and treat with an acid catalyst (e.g., p-toluenesulfonic acid).

-

Reflux the reaction mixture for several hours, monitoring by TLC.

-

Upon completion, neutralize the reaction, remove the solvent, and extract the product.

-

Purify the resulting (R)-mellein by column chromatography.

-

Confirm the structure and enantiomeric excess using NMR, mass spectrometry, and chiral HPLC.

Chiral Separation by High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers and diastereomers of this compound and its derivatives. The choice of chiral stationary phase (CSP) is crucial for achieving successful separation.[10][11]

Protocol: Chiral HPLC Separation of this compound Enantiomers

-

Column Selection: Select a suitable chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., Chiralpak, Chiralcel) are often effective for this class of compounds.[10][11]

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol). The ratio of the solvents will need to be optimized to achieve the best separation.

-

Sample Preparation: Dissolve the racemic this compound sample in the mobile phase at a suitable concentration.

-

HPLC Analysis:

-

Equilibrate the chiral column with the mobile phase at a constant flow rate.

-

Inject the sample onto the column.

-

Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 254 nm).

-

Record the chromatogram, noting the retention times of the two enantiomers.

-

-

Method Optimization: If the separation is not optimal, adjust the mobile phase composition (e.g., change the ratio of hexane to alcohol, add a small amount of an acidic or basic modifier) or the flow rate to improve the resolution.

Determination of Absolute Configuration by Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) spectroscopy is a widely used technique for determining the absolute configuration of chiral molecules by measuring the differential absorption of left and right circularly polarized light.[12]

Protocol: CD Spectroscopy of this compound

-

Sample Preparation: Prepare a solution of the purified this compound enantiomer in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (typically in the range of 0.1-1.0 mg/mL). The solvent must be transparent in the wavelength range of interest.

-

Instrument Setup:

-

Turn on the CD spectrometer and the nitrogen purge gas. Allow the instrument to warm up and stabilize.

-

Set the experimental parameters, including the wavelength range (e.g., 200-400 nm), scanning speed, bandwidth, and number of accumulations.

-

-

Blank Measurement: Record a baseline spectrum of the solvent in the same cuvette that will be used for the sample.

-

Sample Measurement: Record the CD spectrum of the this compound solution.

-

Data Processing: Subtract the baseline spectrum from the sample spectrum to obtain the final CD spectrum of the compound.

-

Interpretation: Compare the experimental CD spectrum with the reported spectrum of a known enantiomer of this compound or with a theoretically calculated spectrum to assign the absolute configuration. A positive or negative Cotton effect at specific wavelengths is characteristic of a particular stereoisomer.

Determination of Relative Configuration by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly 1H and 13C NMR, is a powerful tool for determining the relative stereochemistry of diastereomers, such as those of hydroxymelleins.[13]

Protocol: NMR Analysis of Hydroxythis compound Diastereomers

-

Sample Preparation: Dissolve a pure sample of the hydroxythis compound diastereomer in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

-

1H NMR Spectroscopy:

-

Acquire a high-resolution 1H NMR spectrum.

-

Analyze the chemical shifts (δ) and coupling constants (J) of the protons, particularly those at the stereocenters (e.g., H-3 and H-4). The magnitude of the coupling constant between vicinal protons (3JHH) can provide information about their dihedral angle and thus their relative orientation (cis or trans).

-

-

13C NMR Spectroscopy:

-

Acquire a 13C NMR spectrum.

-

Analyze the chemical shifts of the carbon atoms, as these can be influenced by the stereochemistry of the molecule.

-

-

2D NMR Spectroscopy:

-

Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton correlations and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

-

Utilize NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) to identify through-space interactions between protons, which can provide crucial information about the relative configuration.

-

-

Data Analysis: Compare the obtained NMR data with published data for known diastereomers of hydroxythis compound to assign the relative configuration.

Signaling Pathways and Molecular Mechanisms

The stereochemistry of this compound and its derivatives plays a crucial role in their interaction with biological targets and the subsequent modulation of signaling pathways.

Inhibition of Monoamine Oxidase A (MAO-A) by 5-Methylthis compound

5-Methylthis compound has been identified as an inhibitor of monoamine oxidase A (MAO-A), an enzyme involved in the degradation of neurotransmitters like serotonin and norepinephrine.[7][14] Inhibition of MAO-A can lead to an increase in the levels of these neurotransmitters in the brain, suggesting potential antidepressant effects. The (S)-enantiomer of 5-methylthis compound has been shown to be a potent inhibitor of human MAO-A.[8]

Caption: 5-Methylthis compound inhibits MAO-A in the presynaptic neuron.

Induction of Mitochondrial Apoptosis by Meriolin Derivatives

Meriolin derivatives, which share a structural resemblance to this compound, have been shown to induce apoptosis (programmed cell death) in cancer cells through the mitochondrial pathway.[9][15] This process involves the activation of caspases, key enzymes in the execution of apoptosis.

Caption: Meriolin derivatives trigger the mitochondrial apoptosis pathway.

Interference with Plant Hormone Signaling by (R)-(-)-Mellein

(R)-(-)-Mellein has been shown to exhibit phytotoxic effects, and recent studies suggest that it may interfere with plant hormone signaling pathways, specifically those of jasmonic acid (JA) and auxin (IAA).[2] This interference can disrupt normal plant growth and development.

Caption: (R)-(-)-Mellein disrupts jasmonic acid and auxin signaling in plants.

Conclusion

The stereochemistry of this compound and its derivatives is a fundamental aspect that dictates their biological activity. This technical guide has provided a detailed overview of the stereochemical diversity of these compounds, methods for their stereoselective synthesis and analysis, and the profound impact of stereoisomerism on their function. The presented quantitative data, experimental protocols, and signaling pathway diagrams offer a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development. A thorough understanding and control of the stereochemistry of this compound and its analogs are essential for the future development of these promising bioactive molecules into therapeutic agents or agrochemicals.

References

- 1. benchchem.com [benchchem.com]

- 2. Melleins—Intriguing Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel meriolin derivatives as rapid apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An In Planta-Expressed Polyketide Synthase Produces (R)-Mellein in the Wheat Pathogen Parastagonospora nodorum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Specific Rotation - Chemistry Steps [chemistrysteps.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Novel meriolin derivatives activate the mitochondrial apoptosis pathway in the presence of antiapoptotic Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. phx.phenomenex.com [phx.phenomenex.com]

- 12. CPL of this compound and Related Natural Compounds : Analysis of the ESIPT Phenomenon [ricerca.sns.it]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

Mellein's Ecological Role in Plant-Pathogen Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mellein, a dihydroisocoumarin produced by a wide array of fungi, including endophytic, saprophytic, and pathogenic species, plays a significant and multifaceted role in the ecological interplay between plants and pathogens. This technical guide provides an in-depth examination of this compound's functions, detailing its phytotoxic and antifungal activities, its role as a virulence factor, and its influence on plant defense signaling pathways. Quantitative data on its biological activities are summarized, and detailed protocols for key experimental assays are provided. Furthermore, this guide visualizes the complex signaling interactions and experimental workflows using Graphviz diagrams, offering a comprehensive resource for researchers in plant pathology, natural product chemistry, and drug development.

Introduction

This compound and its derivatives are polyketide secondary metabolites produced by a diverse range of fungal species.[1][2] These compounds exhibit a broad spectrum of biological activities, including phytotoxic, antifungal, and insecticidal properties. In the context of plant-pathogen interactions, this compound can act as a key player, influencing the outcome of the relationship in various ways. It can function as a virulence factor for pathogenic fungi, facilitating host tissue invasion and colonization.[3] Conversely, its antifungal properties suggest a role in competitive interactions between different fungal species. Understanding the ecological role of this compound is crucial for developing novel plant protection strategies and for the potential exploitation of this molecule in agriculture and medicine.

This compound Production and Occurrence

This compound is produced by numerous fungal genera, including Aspergillus, Botryosphaeria, Curvularia, Fusarium, and Penicillium.[1][2] Its production can be influenced by various environmental factors and the specific fungal strain.

Biological Activities of this compound

This compound's ecological significance stems from its potent biological activities, primarily its phytotoxicity and antifungal effects.

Phytotoxicity

This compound is a recognized phytotoxin, causing a range of detrimental effects on various plant species. These effects include:

-

Necrosis: this compound can induce necrotic lesions on plant tissues, particularly leaves.[4]

-

Wilting: It can cause wilting in seedlings and cuttings, indicating interference with water transport or cell viability.[5]

-

Inhibition of Seed Germination and Seedling Growth: this compound has been shown to inhibit the germination of seeds and the growth of young seedlings.

Table 1: Phytotoxic Effects of this compound on Various Plant Species

| Plant Species | This compound Concentration | Observed Effect | Reference(s) |

| Vitis vinifera (Grapevine) | 500 µg/mL | Necrosis on leaf discs | [4] |

| Lycopersicon esculentum (Tomato) | 0.13-2.60 mM | Wilting in leaves | [4] |

| Malus domestica (Apple) | 150 mg/L | Necrotic spots, browning, and leaf necrosis in seedlings | [4] |

| Soybean | 40–100 µg/mL | Wilting in seedlings | [5] |

Antifungal Activity

This compound exhibits inhibitory activity against a broad spectrum of plant pathogenic fungi. This suggests a role in mediating competitive interactions between different fungal species in their natural environment.

Table 2: Antifungal Activity of this compound against Plant Pathogenic Fungi

| Fungal Pathogen | This compound Concentration (EC50) | Reference(s) |

| Botrytis cinerea | < 50 µg/mL | [1][2] |

| Fulvia fulva | < 50 µg/mL | [1][2] |

This compound as a Virulence Factor

In several plant-pathogen systems, this compound has been identified as a key virulence factor, contributing to the pathogen's ability to cause disease. Its phytotoxic properties are central to this role, as it can kill host cells, facilitating nutrient acquisition and colonization by the pathogen. For instance, in the interaction between Curvularia lunata and maize, this compound has been shown to be a vital factor for the pathogen's virulence.[3]

This compound's Impact on Plant Defense Signaling Pathways

This compound can significantly modulate plant defense responses by interfering with key signaling pathways. This manipulation of the host's defense machinery is a crucial aspect of its role as a virulence factor.

Suppression of the Jasmonic Acid (JA) Signaling Pathway

A primary mechanism by which this compound promotes fungal virulence is through the suppression of the jasmonic acid (JA) signaling pathway. The JA pathway is a critical component of the plant's defense against necrotrophic pathogens and herbivorous insects. By inhibiting this pathway, this compound weakens the plant's ability to mount an effective defense.[3] The precise molecular targets of this compound within the JA pathway are an active area of research.

Crosstalk with the Salicylic Acid (SA) Signaling Pathway

The salicylic acid (SA) signaling pathway is another major plant defense pathway, primarily involved in resistance against biotrophic pathogens. There is often antagonistic crosstalk between the JA and SA pathways.[6][7][8][9][10][11][12][13][14] While direct interaction of this compound with the SA pathway is not well-documented, its suppression of the JA pathway could indirectly lead to an altered SA response.

Mitogen-Activated Protein Kinase (MAPK) Cascades

MAPK cascades are central to plant immune signaling, transducing signals from pathogen recognition to downstream defense responses.[15][16][17][18][19] The activation of specific MAPKs is an early event in plant defense. While the direct effect of this compound on plant MAPK cascades has not been extensively studied, its role in suppressing downstream defense responses suggests a potential interaction with these signaling modules.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the ecological role of this compound.

This compound Extraction and Purification from Fungal Cultures

Objective: To isolate and purify this compound from fungal liquid cultures.

Materials:

-

Fungal culture grown in a suitable liquid medium (e.g., Potato Dextrose Broth)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Silica gel for column chromatography

-

Solvents for column chromatography (e.g., hexane, ethyl acetate)

-

Thin-layer chromatography (TLC) plates

-

High-performance liquid chromatography (HPLC) system (optional, for high purity)

Procedure:

-

Grow the this compound-producing fungus in a liquid medium until sufficient biomass and secondary metabolite production is achieved.

-

Separate the fungal mycelium from the culture filtrate by filtration.

-

Extract the culture filtrate three times with an equal volume of ethyl acetate in a separatory funnel.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Concentrate the dried extract under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Subject the crude extract to silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate.

-

Monitor the fractions by TLC and pool the fractions containing this compound.

-

Further purify the this compound-containing fractions by recrystallization or HPLC if necessary.

-

Confirm the identity and purity of this compound using spectroscopic methods (NMR, MS).

Phytotoxicity Assay: Leaf Disc Necrosis Assay

Objective: To assess the ability of this compound to cause necrosis on plant leaves.

Materials:

-

Healthy, fully expanded leaves from the plant of interest (e.g., Vitis vinifera)

-

This compound solution at various concentrations (dissolved in a suitable solvent, with a solvent-only control)

-

Petri dishes

-

Sterile filter paper

-

Cork borer or biopsy punch

-

Sterile distilled water

Procedure:

-

Excise leaf discs of a uniform size (e.g., 1 cm diameter) from healthy leaves using a cork borer.[20]

-

Place the leaf discs, abaxial side up, on sterile filter paper moistened with sterile distilled water in a Petri dish.[21]

-

Apply a small, known volume (e.g., 10 µL) of the this compound solution to the center of each leaf disc. Include a control group treated with the solvent alone.

-

Incubate the Petri dishes at a controlled temperature and light cycle (e.g., 25°C with a 16h light/8h dark photoperiod).

-

Observe the leaf discs daily for the development of necrotic lesions.

-

Quantify the necrotic area at a specific time point (e.g., 72 hours post-treatment) either visually as a percentage of the total disc area or using image analysis software.

Antifungal Assay: Mycelial Growth Inhibition

Objective: To determine the inhibitory effect of this compound on the mycelial growth of a fungal pathogen.

Materials:

-

Pure culture of the target fungal pathogen (e.g., Botrytis cinerea)

-

Potato Dextrose Agar (PDA) medium

-

This compound stock solution (dissolved in a suitable solvent)

-

Petri dishes

-

Sterile cork borer

Procedure:

-

Prepare PDA medium and autoclave.

-

While the medium is still molten (around 45-50°C), add the this compound stock solution to achieve the desired final concentrations. Also, prepare control plates with the solvent alone.

-

Pour the amended and control PDA into sterile Petri dishes and allow them to solidify.

-

From the edge of an actively growing culture of the target fungus, take a mycelial plug of a uniform size (e.g., 5 mm diameter) using a sterile cork borer.

-

Place the mycelial plug in the center of each PDA plate.

-

Incubate the plates at the optimal growth temperature for the fungus (e.g., 22°C).

-

Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony on the control plate reaches the edge of the dish.

-

Calculate the percentage of mycelial growth inhibition for each this compound concentration compared to the control.

-

Determine the EC50 value (the concentration of this compound that inhibits 50% of the mycelial growth) by plotting the inhibition percentage against the log of the this compound concentration and performing a regression analysis.[22][23][24]

Gene Expression Analysis by qRT-PCR

Objective: To quantify the expression of plant defense-related genes in response to this compound treatment.

Materials:

-

Plant material (e.g., seedlings or leaf tissue) treated with this compound and a control group.

-

Liquid nitrogen

-

RNA extraction kit

-

DNase I

-

cDNA synthesis kit

-

qPCR instrument

-

SYBR Green qPCR master mix

-

Gene-specific primers for target defense genes (e.g., PR1, PDF1.2) and a reference gene (e.g., Actin or Ubiquitin).

Procedure:

-

Harvest plant tissue at specific time points after this compound treatment, flash-freeze in liquid nitrogen, and store at -80°C.

-

Extract total RNA from the frozen tissue using a suitable RNA extraction kit, following the manufacturer's instructions.[25][26][27][28][29]

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA from the purified RNA using a cDNA synthesis kit.

-

Perform qRT-PCR using the synthesized cDNA, SYBR Green master mix, and gene-specific primers.

-

The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Include a melt curve analysis at the end of the PCR to verify the specificity of the amplification.

-

Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the expression of the reference gene.

Visualizing Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows related to the ecological role of this compound.

Caption: Experimental workflow for the leaf disc necrosis assay to assess this compound's phytotoxicity.

Caption: this compound suppresses the jasmonic acid (JA) signaling pathway, weakening plant defenses.

Caption: Overview of major plant defense signaling pathways activated upon pathogen recognition.

Conclusion and Future Directions

This compound is a key secondary metabolite that significantly influences the ecological interactions between fungi and plants. Its dual role as a potent phytotoxin and a broad-spectrum antifungal agent underscores its importance in pathogenesis and inter-species competition. The ability of this compound to suppress the plant's jasmonic acid-mediated defense response highlights a sophisticated co-evolutionary arms race between plants and their fungal pathogens.

Future research should focus on several key areas:

-

Elucidation of Molecular Targets: Identifying the specific plant proteins that this compound interacts with to exert its phytotoxic effects and suppress defense signaling will provide a more detailed understanding of its mode of action.

-

Biosynthesis Regulation: Investigating the genetic and environmental factors that regulate this compound production in different fungal species will offer insights into its ecological roles under varying conditions.

-

Synergistic and Antagonistic Interactions: Exploring the interactions of this compound with other fungal secondary metabolites and plant-derived compounds will provide a more holistic view of the chemical ecology of plant-pathogen interactions.

-

Biotechnological Applications: The potent biological activities of this compound and its derivatives warrant further investigation for their potential use as natural herbicides, fungicides, or as lead compounds for the development of novel agrochemicals and pharmaceuticals.

A deeper understanding of the ecological role of this compound will not only advance our fundamental knowledge of plant-pathogen interactions but also open up new avenues for the sustainable management of plant diseases.

References

- 1. Melleins—Intriguing Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Salicylate-mediated suppression of jasmonate-responsive gene expression in Arabidopsis is targeted downstream of the jasmonate biosynthesis pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sites.duke.edu [sites.duke.edu]

- 8. Salicylic Acid Suppresses Jasmonic Acid Signaling Downstream of SCFCOI1-JAZ by Targeting GCC Promoter Motifs via Transcription Factor ORA59 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | The Crosstalk of the Salicylic Acid and Jasmonic Acid Signaling Pathways Contributed to Different Resistance to Phytoplasma Infection Between the Two Genotypes in Chinese Jujube [frontiersin.org]

- 10. Crosstalk among Jasmonate, Salicylate and Ethylene Signaling Pathways in Plant Disease and Immune Responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Salicylic acid suppresses jasmonic acid signaling downstream of SCFCOI1-JAZ by targeting GCC promoter motifs via transcription factor ORA59 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Salicylic acid: The roles in plant immunity and crosstalk with other hormones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Signaling Crosstalk between Salicylic Acid and Ethylene/Jasmonate in Plant Defense: Do We Understand What They Are Whispering? [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. MAPK cascades in plant defense signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. MAPK signaling – a key element in plant defense response to insects - PMC [pmc.ncbi.nlm.nih.gov]

- 17. MAPK cascades in plant disease resistance signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. molbio.mgh.harvard.edu [molbio.mgh.harvard.edu]

- 19. Frontiers | Mitogen-Activated Protein Kinase Cascades in Plant Hormone Signaling [frontiersin.org]

- 20. mdpi.com [mdpi.com]

- 21. Phenotyping grapevine resistance to downy mildew: deep learning as a promising tool to assess sporulation and necrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. chemijournal.com [chemijournal.com]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. mdpi.com [mdpi.com]

- 26. Suppression of defense gene expression under nutrient-rich condition in Arabidopsis seedlings - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. Transcriptome analysis reveals pathogenesis-related gene 1 pathway against salicylic acid treatment in grapevine (Vitis vinifera L) - PMC [pmc.ncbi.nlm.nih.gov]

The Expanding World of Melleins: A Technical Guide to the Discovery, Isolation, and Characterization of Novel Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melleins, a class of 3,4-dihydroisocoumarins, are naturally occurring polyketides predominantly produced by fungi, with some instances of isolation from plants, insects, and bacteria.[1][2] These specialized metabolites have garnered significant interest within the scientific community due to their diverse and potent biological activities, including antimicrobial, phytotoxic, and enzyme-inhibiting properties.[1] This technical guide provides an in-depth overview of the discovery and isolation of novel mellein analogs, with a focus on presenting quantitative data, detailed experimental protocols, and visualizing key processes to aid researchers in this burgeoning field.

Quantitative Biological Activity of this compound Analogs

The biological activity of this compound and its derivatives varies significantly with substitutions on the dihydroisocoumarin core. This section summarizes the quantitative data from various studies to provide a comparative overview of their potency.

Table 1: Antifungal Activity of Selected this compound Analogs

| Compound | Fungal Species | Activity Metric | Value | Reference |

| (R)-(-)-Mellein | Athelia rolfsii | Antifungal Activity | Active at 0.2 mg/plug | [1] |

| (R)-(-)-Mellein | Botrytis cinerea | Antifungal Activity | Active at 0.2 mg/plug | [1] |

| (R)-(-)-Mellein | Sclerotinia sclerotiorum | Antifungal Activity | Active at 0.2 mg/plug | [1] |

| (3R)-6-Methoxythis compound | Eurotium repens | Antifungal Activity | Active | [1] |

| (3R)-6-Methoxy-7-chlorothis compound | Ustilago violacea | Antifungal Activity | Active | [1] |

| cis-4-Acetoxyoxythis compound | Microbotryum violaceum | Antifungal Activity | Good | [3] |

| cis-4-Acetoxyoxythis compound | Botrytis cinerea | Antifungal Activity | Good | [3] |

| cis-4-Acetoxyoxythis compound | Septoria tritici | Antifungal Activity | Good | [3] |

| 8-Deoxy-6-hydroxy-cis-4-acetoxyoxythis compound | Microbotryum violaceum | Antifungal Activity | Good | [3] |

| 8-Deoxy-6-hydroxy-cis-4-acetoxyoxythis compound | Botrytis cinerea | Antifungal Activity | Good | [3] |

| 8-Deoxy-6-hydroxy-cis-4-acetoxyoxythis compound | Septoria tritici | Antifungal Activity | Good | [3] |

Table 2: Antibacterial Activity of Selected this compound Analogs

| Compound | Bacterial Species | Activity Metric | Value | Reference |

| cis-4-Acetoxyoxythis compound | Escherichia coli | Zone of Inhibition | Strong | [3] |

| cis-4-Acetoxyoxythis compound | Bacillus megaterium | Zone of Inhibition | Strong | [3] |

| 8-Deoxy-6-hydroxy-cis-4-acetoxyoxythis compound | Escherichia coli | Zone of Inhibition | Strong | [3] |

| 8-Deoxy-6-hydroxy-cis-4-acetoxyoxythis compound | Bacillus megaterium | Zone of Inhibition | Strong | [3] |

Table 3: Other Biological Activities of this compound Analogs

| Compound | Activity | Target/Assay | Metric | Value | Reference |

| (R)-(-)-Mellein | Phytotoxicity | Tomato Cuttings | - | Phytotoxic at 100 mg/mL | [1] |

| (R)-(-)-Mellein | Zootoxicity | Artemia salina | Mortality | 100% at 200 µg/mL | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the discovery and characterization of novel this compound analogs.

Fungal Culture and Fermentation for this compound Production

Objective: To cultivate a this compound-producing fungal strain under optimal conditions to maximize the yield of secondary metabolites.

Materials:

-

This compound-producing fungal strain (e.g., Aspergillus, Penicillium, Xylaria species)

-

Appropriate liquid culture medium (e.g., Potato Dextrose Broth (PDB), Czapek Yeast Autolysate (CYA) broth)

-

Sterile flasks or bioreactor

-

Incubator shaker

-

Autoclave

Protocol:

-

Prepare the selected culture medium according to the manufacturer's instructions and sterilize by autoclaving.

-

Inoculate the sterile medium with a fresh culture of the fungal strain.

-

Incubate the culture in a shaker incubator at the optimal temperature (typically 25-30°C) and agitation speed (e.g., 150-200 rpm) for a predetermined period (e.g., 7-21 days) to allow for fungal growth and secondary metabolite production.

-

Monitor the culture periodically for growth and contamination.

Extraction of this compound Analogs from Fungal Culture

Objective: To extract crude secondary metabolites, including this compound analogs, from the fungal culture.

Materials:

-

Fungal culture broth and mycelia

-

Organic solvent (e.g., ethyl acetate, methanol, chloroform)

-

Separatory funnel

-

Filtration apparatus (e.g., cheesecloth, filter paper)

-

Rotary evaporator

Protocol:

-

Separate the fungal mycelia from the culture broth by filtration.

-

Lyophilize and grind the mycelia to a fine powder.

-

Extract the mycelial powder with a suitable organic solvent (e.g., methanol) at room temperature with agitation.

-

Perform a liquid-liquid extraction on the culture filtrate using an immiscible organic solvent (e.g., ethyl acetate). Partition the filtrate against the solvent in a separatory funnel, shake vigorously, and allow the layers to separate.

-

Collect the organic layers from both the mycelial and filtrate extractions.

-

Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

Chromatographic Purification of this compound Analogs

Objective: To isolate and purify individual this compound analogs from the crude extract.

Materials:

-

Crude extract

-

Silica gel for column chromatography

-

Sephadex LH-20 for size-exclusion chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate, methanol, chloroform, dichloromethane)

-

Glass column for chromatography

-

Thin-layer chromatography (TLC) plates and developing chamber

-

High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)

Protocol:

-

Column Chromatography:

-

Subject the crude extract to silica gel column chromatography.

-

Elute the column with a gradient of solvents of increasing polarity (e.g., starting with 100% hexane and gradually increasing the proportion of ethyl acetate).

-

Collect fractions and monitor the separation using TLC.

-

Combine fractions containing compounds with similar TLC profiles.

-

-

Size-Exclusion Chromatography:

-

Further purify the combined fractions using Sephadex LH-20 column chromatography with a suitable solvent (e.g., methanol) to separate compounds based on their size.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Perform final purification of the isolated compounds using preparative or semi-preparative HPLC on a reverse-phase column (e.g., C18) with a suitable mobile phase (e.g., a gradient of methanol and water).

-

Structure Elucidation of Novel this compound Analogs

Objective: To determine the chemical structure of the purified this compound analogs.

Materials:

-

Purified this compound analog

-

Nuclear Magnetic Resonance (NMR) spectrometer

-

Mass Spectrometer (MS)

-

Infrared (IR) spectrometer

-

UV-Vis spectrophotometer

Protocol:

-

NMR Spectroscopy:

-

Acquire 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra to determine the carbon-hydrogen framework and the connectivity of atoms in the molecule.

-

-

Mass Spectrometry:

-

Obtain high-resolution mass spectra (HR-MS) to determine the elemental composition and molecular weight of the compound.

-

-

Infrared and UV-Vis Spectroscopy:

-

Acquire IR spectra to identify functional groups present in the molecule.

-

Obtain UV-Vis spectra to identify the chromophores in the structure.

-

-

Data Analysis:

-

Combine and analyze the data from all spectroscopic techniques to elucidate the complete chemical structure of the novel this compound analog.

-

Antimicrobial Bioassays

Objective: To evaluate the antimicrobial activity of the purified this compound analogs.

Materials:

-

Purified this compound analog

-

Bacterial and/or fungal strains

-

Appropriate growth media (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi)

-

Microplates (96-well)

-

Incubator

-

Microplate reader

Protocol (Broth Microdilution Method for MIC Determination):

-

Prepare a stock solution of the purified this compound analog in a suitable solvent (e.g., DMSO).

-

In a 96-well microplate, perform serial two-fold dilutions of the compound in the appropriate growth medium.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include positive (microorganism with no compound) and negative (medium only) controls.

-

Incubate the microplate at the optimal temperature for the growth of the microorganism for a specified period (e.g., 24-48 hours).

-

Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizing Key Processes and Pathways

Diagrams are essential for understanding complex workflows and biological pathways. The following visualizations are provided in the DOT language for use with Graphviz.

Experimental Workflow for Isolation and Purification

Caption: Workflow for the isolation and characterization of novel this compound analogs.

Signaling Pathway Interference by (R)-(-)-Mellein in Plants

While the direct signaling pathways affected by this compound analogs in microbial or mammalian cells are still largely uncharacterized, studies have shown that (R)-(-)-mellein can interfere with key plant hormone signaling pathways, leading to its phytotoxic effects.

References

- 1. Induction of Apoptotic Signaling Pathways by 3’ methyl ATP in Different Malignant Cells: in vitro Study - PMC [pmc.ncbi.nlm.nih.gov]